2-Cyclopropyl-3-methoxypropan-1-amine
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Overview
Description
2-Cyclopropyl-3-methoxypropan-1-amine is an organic compound with the molecular formula C7H15NO It is characterized by a cyclopropyl group attached to a methoxypropan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-3-methoxypropan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination and methoxylation reactions. One common method involves the reaction of cyclopropylcarbinol with methoxyamine under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-3-methoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Cyclopropyl ketones or aldehydes.
Reduction: Various amine derivatives.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
2-Cyclopropyl-3-methoxypropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-3-methoxypropan-1-amine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can participate in hyperconjugation, stabilizing carbocations and influencing reaction pathways. The methoxy group can act as an electron-donating group, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the methoxy group.
3-Methoxypropylamine: Contains the methoxy group but lacks the cyclopropyl group.
Cyclopropylmethanol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness: 2-Cyclopropyl-3-methoxypropan-1-amine is unique due to the combination of the cyclopropyl and methoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H15NO |
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Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-cyclopropyl-3-methoxypropan-1-amine |
InChI |
InChI=1S/C7H15NO/c1-9-5-7(4-8)6-2-3-6/h6-7H,2-5,8H2,1H3 |
InChI Key |
OJMPGXZPSKPJMF-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CN)C1CC1 |
Origin of Product |
United States |
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